molecular formula C12H14ClN3O2 B12225636 2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride

2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride

Cat. No.: B12225636
M. Wt: 267.71 g/mol
InChI Key: KJZGQYJNZORHMA-UHFFFAOYSA-N
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Description

2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride is a compound that features a benzoic acid moiety linked to a methylpyrazolyl group via an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride typically involves the reaction of 1-methylpyrazole with a suitable benzoic acid derivative under conditions that facilitate the formation of the aminomethyl linkage. Common reagents used in this synthesis include formaldehyde and hydrochloric acid, which help in the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride is unique due to its specific combination of the benzoic acid and methylpyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

2-[[(1-methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C12H13N3O2.ClH/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12(16)17;/h2-5,7-8,13H,6H2,1H3,(H,16,17);1H

InChI Key

KJZGQYJNZORHMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CC=C2C(=O)O.Cl

Origin of Product

United States

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